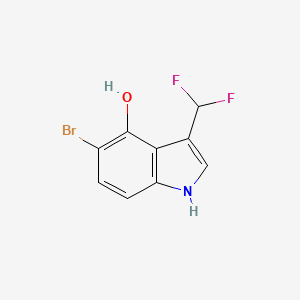
Phosphinic acid, diethenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, diethenyl-, ethyl ester is an organophosphorus compound with the molecular formula C₆H₁₁O₂P It is a derivative of phosphinic acid where the hydrogen atoms are replaced by ethyl and diethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinic acid, diethenyl-, ethyl ester can be synthesized through several methods. One common approach involves the esterification of phosphinic acid with ethyl alcohol in the presence of a catalyst. The reaction typically requires an acidic or basic environment to proceed efficiently. For example, using sulfuric acid as a catalyst can facilitate the esterification process.
Another method involves the reaction of diethenylphosphine oxide with ethyl iodide under controlled conditions. This reaction requires a suitable solvent, such as tetrahydrofuran, and a base like potassium carbonate to neutralize the by-products.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, diethenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphinic acid derivatives.
Aplicaciones Científicas De Investigación
Phosphinic acid, diethenyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates in biological systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphinic acid, diethenyl-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the transition state of phosphate esters. This inhibition occurs through the formation of a stable complex with the enzyme’s active site, preventing the normal substrate from binding and undergoing catalysis.
Comparación Con Compuestos Similares
Phosphinic acid, diethenyl-, ethyl ester can be compared with other similar compounds such as:
Phosphonic acid derivatives: These compounds have similar chemical properties but differ in their oxidation states and reactivity.
Phosphonates: These are esters of phosphonic acid and share similar applications in industry and research.
Phosphinates: These compounds are structurally related but have different substituents, leading to variations in their chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, a promising candidate in drug design, and a useful component in industrial processes. Further research and development could unlock even more applications for this intriguing compound.
Propiedades
Número CAS |
30594-15-1 |
|---|---|
Fórmula molecular |
C6H11O2P |
Peso molecular |
146.12 g/mol |
Nombre IUPAC |
1-bis(ethenyl)phosphoryloxyethane |
InChI |
InChI=1S/C6H11O2P/c1-4-8-9(7,5-2)6-3/h5-6H,2-4H2,1H3 |
Clave InChI |
NUJCDWBPIOHLCW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)





![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B12076339.png)


![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B12076362.png)


![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)

